[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Overview
Description
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane is a useful research compound. Its molecular formula is C44H80O4Si2 and its molecular weight is 729.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane is a complex organic molecule notable for its unique structure and potential biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features multiple stereocenters and functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of 723.4 g/mol. The presence of silyl groups may enhance its stability and bioavailability.
Property | Value |
---|---|
Molecular Formula | C42H80O3Si3 |
Molecular Weight | 723.4 g/mol |
IUPAC Name | [(1S,3Z,5R)... |
LogP | 7.731 |
Hydrogen Bond Donor | 1 |
Hydrogen Bond Acceptor | 1 |
Anticancer Properties
Research has indicated that similar compounds with complex structures exhibit anticancer properties. For instance, studies on related silyl compounds have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Further investigations into this specific compound could reveal similar effects.
Anti-inflammatory Effects
Compounds containing silyl groups have been associated with anti-inflammatory activities. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines . This could be relevant for therapeutic applications in chronic inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of structurally related compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis . The unique structure of the compound may enhance its efficacy in neuroprotection.
Case Studies
- Anticancer Activity : A study on a structurally similar silyl compound demonstrated significant inhibition of tumor growth in murine models. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotection : Research involving derivatives of this compound showed promising results in protecting against neurodegenerative diseases by reducing oxidative stress markers in cellular models .
Future Directions
Further research is needed to elucidate the precise mechanisms of action for [(1S,3Z,5R)...]. Potential studies could include:
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity.
Properties
IUPAC Name |
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80O4Si2/c1-32(20-18-27-43(9,10)46-40-22-16-17-29-45-40)37-25-26-38-34(21-19-28-44(37,38)11)23-24-35-30-36(47-49(12,13)41(3,4)5)31-39(33(35)2)48-50(14,15)42(6,7)8/h23-24,32,36-40H,2,16-22,25-31H2,1,3-15H3/b34-23+,35-24-/t32-,36-,37-,38+,39+,40?,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLZJZVGRUENW-MWDJNCJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC1CCCCO1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)OC1CCCCO1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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